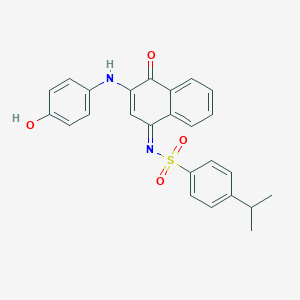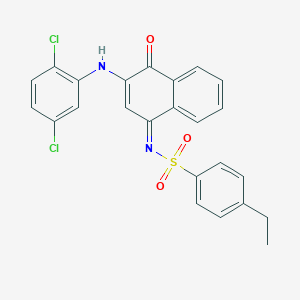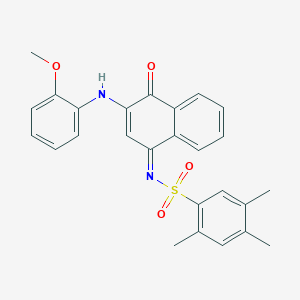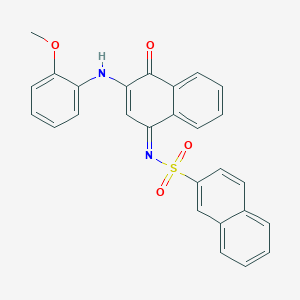![molecular formula C19H21NO5S B281404 4-[Acetyl(mesitylsulfonyl)amino]phenyl acetate](/img/structure/B281404.png)
4-[Acetyl(mesitylsulfonyl)amino]phenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[Acetyl(mesitylsulfonyl)amino]phenyl acetate, also known as mesitylsulfonyl acetyl-para-aminophenol (MSAP), is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields, including pharmaceuticals, materials science, and organic synthesis. In
Wissenschaftliche Forschungsanwendungen
MSAP has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, MSAP has been identified as a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation and pain. MSAP has also been shown to exhibit anticancer properties by inducing apoptosis in cancer cells. In addition, MSAP has been used as a key intermediate in the synthesis of various organic compounds, including dyes, pigments, and polymers.
Wirkmechanismus
The mechanism of action of MSAP involves its interaction with COX-2, which is responsible for the production of prostaglandins, a group of lipid compounds that play a crucial role in inflammation and pain. MSAP inhibits the activity of COX-2 by binding to its active site, thereby preventing the production of prostaglandins. This results in a reduction in inflammation and pain.
Biochemical and Physiological Effects:
MSAP has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that MSAP inhibits the activity of COX-2 in a dose-dependent manner. In addition, MSAP has been shown to induce apoptosis in cancer cells by activating caspase-3, an enzyme that plays a crucial role in programmed cell death. MSAP has also been shown to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
MSAP offers several advantages for lab experiments. It is easy to synthesize and is readily available in large quantities. MSAP is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, MSAP has some limitations. It is highly reactive and can react with other compounds, leading to the formation of unwanted byproducts. In addition, MSAP can exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
For research on MSAP include the development of MSAP-based drugs, the synthesis of new MSAP derivatives, and the exploration of its potential applications in materials science and nanotechnology.
Synthesemethoden
The synthesis of MSAP involves the reaction of 4-[Acetyl(mesitylsulfonyl)amino]phenyl acetatenyl chloride with 4-aminophenol in the presence of sodium hydroxide. This reaction results in the formation of 4-[Acetyl(mesitylsulfonyl)amino]phenyl acetatenyl para-aminophenol (MSAP-OH), which is then acetylated using acetic anhydride to produce MSAP.
Eigenschaften
Molekularformel |
C19H21NO5S |
|---|---|
Molekulargewicht |
375.4 g/mol |
IUPAC-Name |
[4-[acetyl-(2,4,6-trimethylphenyl)sulfonylamino]phenyl] acetate |
InChI |
InChI=1S/C19H21NO5S/c1-12-10-13(2)19(14(3)11-12)26(23,24)20(15(4)21)17-6-8-18(9-7-17)25-16(5)22/h6-11H,1-5H3 |
InChI-Schlüssel |
COOSWMSTFOKVDM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C2=CC=C(C=C2)OC(=O)C)C(=O)C)C |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C2=CC=C(C=C2)OC(=O)C)C(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



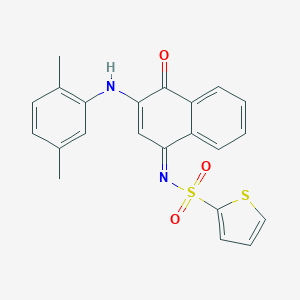
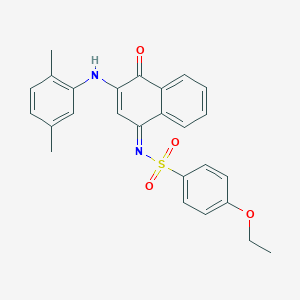
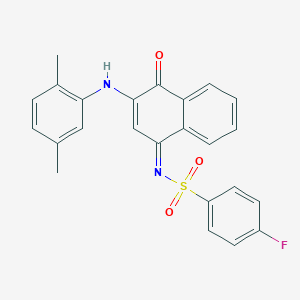
![Methyl 4-({1-oxo-4-[(2-thienylsulfonyl)imino]-1,4-dihydro-2-naphthalenyl}amino)benzoate](/img/structure/B281324.png)
![Methyl 4-[(4-{[(4-methoxyphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281325.png)
![Methyl 4-[(4-{[(4-ethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281326.png)
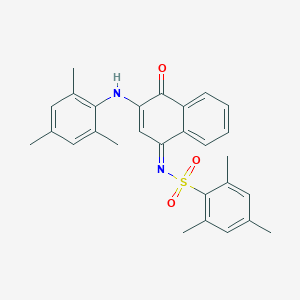
![4-({4-[(2-Naphthylsulfonyl)imino]-1-oxo-1,4-dihydro-2-naphthalenyl}amino)benzoic acid](/img/structure/B281330.png)
![4-[(4-{[(4-Ethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoic acid](/img/structure/B281331.png)
